Pyrrolidine Ricinoleamide
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Overview
Description
Pyrrolidine Ricinoleamide is a derivative of ricinoleic acid, a naturally occurring 12-hydroxy fatty acid that constitutes about 90% of the fatty acids in castor oil . This compound is known for its potent antiproliferative activity against various cancer cell lines, including human glioma U251 cells . Its molecular formula is C22H41NO2, and it has a molecular weight of 351.6 g/mol .
Preparation Methods
The synthesis of Pyrrolidine Ricinoleamide typically involves the amide formation between ricinoleic acid and pyrrolidine. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond . Industrial production methods may involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity.
Chemical Reactions Analysis
Pyrrolidine Ricinoleamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the hydroxyl group, using reagents like alkyl halides or acyl chlorides
Scientific Research Applications
Pyrrolidine Ricinoleamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its antiproliferative properties make it a valuable compound in cancer research, where it is used to study the mechanisms of cell growth and apoptosis.
Medicine: Due to its biological activity, it is being investigated as a potential therapeutic agent for the treatment of various cancers.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other bioactive compounds
Mechanism of Action
The mechanism of action of Pyrrolidine Ricinoleamide involves its interaction with specific molecular targets and pathways. It is believed to exert its antiproliferative effects by inhibiting key enzymes involved in cell cycle regulation and DNA replication. The compound may also induce apoptosis through the activation of caspases and the mitochondrial pathway .
Comparison with Similar Compounds
Pyrrolidine Ricinoleamide can be compared with other similar compounds, such as:
Pyrrolidine-2-one: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
Pyrrolidine-2,5-diones: These compounds are used in the development of drugs for the treatment of neurological disorders.
Prolinol: A derivative of pyrrolidine, used as a chiral building block in asymmetric synthesis
This compound stands out due to its unique combination of a pyrrolidine ring and a ricinoleic acid moiety, which imparts both lipophilic and hydrophilic properties, enhancing its biological activity and making it a versatile compound in various fields of research.
Properties
CAS No. |
1246776-23-7 |
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Molecular Formula |
C22H41NO2 |
Molecular Weight |
351.6 |
InChI |
InChI=1S/C22H41NO2/c1-2-3-4-11-16-21(24)17-12-9-7-5-6-8-10-13-18-22(25)23-19-14-15-20-23/h9,12,21,24H,2-8,10-11,13-20H2,1H3/b12-9-/t21-/m1/s1 |
InChI Key |
ONIVXONBIIIQQH-ZDKIGPTLSA-N |
SMILES |
O=C(N1CCCC1)CCCCCCC/C=CC[C@H](O)CCCCCC |
Synonyms |
12R-hydroxy-1-(1-pyrrolidinyl)-9Z-octadecen-1-one |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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